Cryptocaryone
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Overview
Description
Cryptocaryone is a member of benzofurans.
Cryptocaryone is a natural product found in Cryptocarya chinensis with data available.
Scientific Research Applications
Antiproliferative and Apoptotic Effects in Cancer Cells
Cryptocaryone (CPC) has been identified as a potent anti-cancer agent, particularly effective against ovarian cancer. A study by Chen et al. (2022) demonstrated its ability to induce antiproliferation and apoptosis in ovarian cancer cells through the generation of reactive oxygen species and mitochondrial dysfunction. This oxidative stress-dependent mechanism highlights CPC's potential as a natural anti-cancer product.
Cytotoxicity and Structural Analysis
Cryptocaryone has been shown to possess significant cytotoxic properties. Research by Dumontet et al. (2001) isolated cryptocaryone from Cryptocarya infectoria, revealing its cytotoxicity towards multi-drug resistant cells. Additionally, Govindachari et al. (1973) provided insights into its chemical structure, enhancing our understanding of its biological activities.
Apoptosis Induction in Prostate Cancer Cells
A study by Chen et al. (2007) highlighted cryptocaryone's efficacy in inducing apoptosis in prostate cancer cells. The compound activates caspase-8 and -3, pointing to its involvement in extrinsic apoptosis pathways.
Development of NF-κB Inhibitors
Cryptocaryone analogues have been explored as potential inhibitors of NF-κB signaling, a pathway relevant in many types of cancer. Hexum et al. (2012) synthesized cryptocaryone analogues, finding them effective in inhibiting NF-κB-induced activity and exhibiting antiproliferative effects against cancer cell lines.
Enhanced Apoptosis with Combined Treatments
Research by Wang et al. (2022) demonstrated that combining cryptocaryone with ultraviolet C enhances its antiproliferative and apoptotic effects on oral cancer cells, suggesting a potential for combined therapy approaches.
Potential in Parasitic Infection Research
Apart from its anticancer properties, cryptocaryone and related compounds have been explored in the context of parasitic infections. Studies like those by Huang et al. (2012) and Lin et al. (2013) involve the investigation of proteins associated with Cryptocaryon irritans, a parasitic ciliate, which could contribute to understanding pathogenic biology and vaccine development.
properties
CAS RN |
39012-05-0 |
---|---|
Product Name |
Cryptocaryone |
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(3aR,4Z,7aS)-4-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-3a,7a-dihydro-3H-1-benzofuran-2,5-dione |
InChI |
InChI=1S/C17H14O4/c18-13(7-6-11-4-2-1-3-5-11)17-12-10-16(20)21-15(12)9-8-14(17)19/h1-9,12,15,18H,10H2/b7-6+,17-13-/t12-,15-/m0/s1 |
InChI Key |
PTLQMLWEJRHXDU-VHIARPGFSA-N |
Isomeric SMILES |
C1[C@H]\2[C@H](C=CC(=O)/C2=C(/C=C/C3=CC=CC=C3)\O)OC1=O |
SMILES |
C1C2C(C=CC(=O)C2=C(C=CC3=CC=CC=C3)O)OC1=O |
Canonical SMILES |
C1C2C(C=CC(=O)C2=C(C=CC3=CC=CC=C3)O)OC1=O |
Other CAS RN |
39012-05-0 |
synonyms |
cryptocaryone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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